![molecular formula C41H78NO8P B3044029 1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine CAS No. 19805-18-6](/img/structure/B3044029.png)
1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine
Übersicht
Beschreibung
1,2-di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine is a type of glycerophospholipid . It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which both acyl substituents are specified as (9E)-octadecenoyl .
Molecular Structure Analysis
The molecular formula of this compound is C₄₁H₇₈NO₈P . The exact mass is 744.034 . Unfortunately, the specific molecular structure is not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
1. Lipid Bilayer Studies and Membrane Properties
Research on phosphoethanolamine derivatives, including 1,2-Di-[(9E)-octadecenoyl]-sn-glycero-3-phosphoethanolamine, is crucial in understanding the structural and dynamic properties of lipid bilayers. For example, studies have shown that these compounds are involved in the formation of stable multilayers at the air-water interface, which are important for studying the properties of biological membranes and interactions with peptides or proteins (Saccani et al., 2004). Furthermore, the dynamics and phase behavior of lipid mixtures, including phosphoethanolamine derivatives, provide insights into the fluidity and stability of cell membranes, which are critical for cellular function (Leekumjorn & Sum, 2006).
2. Applications in Gene Delivery
Phosphoethanolamine derivatives are being explored in the field of gene delivery. They have shown potential in the formation of cationic liposomes, which are used as vehicles for delivering genetic material into cells. For example, research has demonstrated the efficacy of lipid/DNA complexes (lipoplexes) containing these compounds in gene transfer, highlighting their potential as high-potency gene delivery vehicles (Wölk et al., 2015).
3. Sensor and Biosensor Development
Phosphoethanolamine derivatives are also utilized in the development of biosensors. For instance, they have been used in the construction of biosensors for detecting nitric oxide, where they contribute to the stability and function of the sensor (Gomes et al., 2019). These biosensors are promising tools for various applications, including medical diagnostics and environmental monitoring.
4. Analytical Chemistry and Mass Spectrometry
In analytical chemistry, phosphoethanolamine derivatives are subjects of study for their unique properties. Techniques like high-performance liquid chromatography and mass spectrometry have been employed to study these compounds, helping in identifying and characterizing their molecular species. This research aids in the understanding of the composition and behavior of complex lipid mixtures (Dasgupta et al., 1987).
5. Interaction Studies with Small Molecules
These phosphoethanolamine derivatives are used in studies investigating interactions between small molecules and lipid membranes. For instance, research on how anesthetics interact with lipid bilayers containing phosphoethanolamine derivatives provides insights into the mechanistic aspects of drug action and membrane dynamics (Huang et al., 2013).
Wirkmechanismus
Target of Action
DOPE primarily targets lipid nano-particles (LNPs), acting as a helper lipid . LNPs are vehicles for the delivery of nucleic acids and are used in modern gene therapies to treat a wide range of diseases . DOPE is used in combination with cationic phospholipids to increase efficiency during DNA transfection studies as a non-viral method of gene delivery .
Mode of Action
DOPE interacts with its targets through its lipid headgroups. These headgroups associate strongly with lipid tails and carbonyl oxygens of DLin-MC3-DMA, a promising ionizable lipid . This strong association results in the positioning of DLin-MC3-DMA at the surface of the membrane .
Biochemical Pathways
The interaction between DOPE and DLin-MC3-DMA affects the properties of the shell-membranes of LNPs . This interplay between the lipids slows down the lateral diffusion of all simulated bilayers, where a more dramatic decrease of the diffusion rate is observed in membranes with DOPE . This can explain the low water penetration of lipid bilayers with phosphatidylethanolamines .
Pharmacokinetics
It’s known that these properties are strongly influenced by physicochemical parameters
Result of Action
The molecular and cellular effects of DOPE’s action primarily involve changes in the properties of the shell-membranes of LNPs . The strong associations between DOPE and DLin-MC3-DMA result in the positioning of DLin-MC3-DMA at the surface of the membrane . This can lead to a decrease in the diffusion rate and low water penetration of lipid bilayers with phosphatidylethanolamines .
Action Environment
The action, efficacy, and stability of DOPE can be influenced by various environmental factors. It’s worth noting that the effect of doping elements on photocatalytic activity has been studied in other contexts , suggesting that environmental factors can indeed play a role in the action of doped compounds.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . For instance, it has been reported that DOPE lipid headgroups associate strongly with lipid tails and carbonyl oxygens of DLin-MC3-DMA .
Cellular Effects
The effects of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that DOPE lipid headgroups associated strongly with lipid tails and carbonyl oxygens of DLin-MC3-DMA, which can influence the properties of the shell-membranes of lipid nanoparticles .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1,2-Dielaidoyl-sn-glycero-3-phosphoethanolamine and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17+,20-18+/t39-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRBNPKJOOWZPW-GPADLTIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19805-18-6 | |
| Record name | 1,2-Dielaidoyl-sn-glycero-3-phosphorylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIELAIDOYLPHOSPHATIDYLETHANOLAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5J6MT6H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




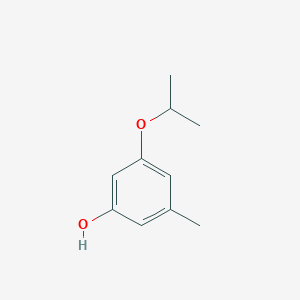
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
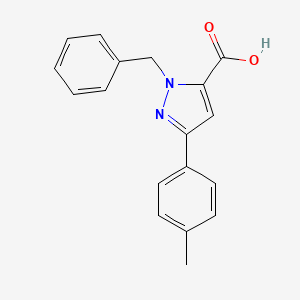
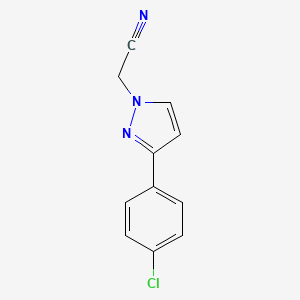
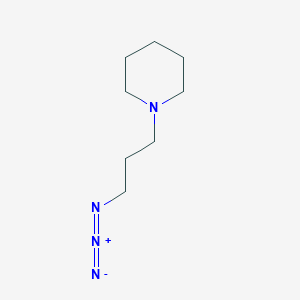
![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)
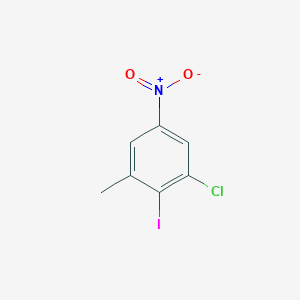
![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)




